

A Comparative Guide and Certificate of Analysis: 5-Methoxy-2-oxoindoline-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Methoxy-2-oxoindoline-3-carbaldehyde

Cat. No.: B1487474

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This document provides a comprehensive technical guide on the analytical characterization of **5-Methoxy-2-oxoindoline-3-carbaldehyde**, a pivotal intermediate in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Certificate of Analysis. It delves into the causality behind the analytical methodologies, offers detailed, self-validating experimental protocols, and presents an objective comparison with a functionally relevant alternative, 2-Chloroquinoline-3-carbaldehyde. Our objective is to provide not just data, but actionable, field-proven insights into the quality assessment and synthetic utility of this versatile building block.

The unique oxindole scaffold, functionalized with both an electron-donating methoxy group and a reactive aldehyde, makes this compound a valuable precursor for a range of bioactive molecules, including agents with potential anti-cancer and anti-inflammatory properties.^[1] Its application extends to the development of fluorescent probes and advanced organic materials, where precise structural and purity profiles are paramount.^[1]

Product Identification and Specifications

A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application. The specifications below represent a typical high-purity batch of **5-Methoxy-2-oxoindoline-3-carbaldehyde**.

Parameter	Specification
Product Name	5-Methoxy-2-oxoindoline-3-carbaldehyde
CAS Number	52508-88-0[2]
Molecular Formula	C ₁₀ H ₉ NO ₃ [3]
Molecular Weight	191.19 g/mol [3]
Appearance	Off-white to yellow or brown solid/powder
Purity (by HPLC)	≥ 98.0%
Solubility	Soluble in DMSO, DMF, moderately in Methanol
Storage Conditions	Store at 2-8 °C, protect from light and air

Comprehensive Analytical Profile

The identity and structure of the material are unequivocally confirmed through a suite of orthogonal spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a high-confidence chemical fingerprint.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an atomic-level view of the molecular structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are definitive for identity confirmation.

Expected Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆):

- δ ~10.8 ppm (s, 1H, NH): The downfield shift is characteristic of the amide proton within the oxindole ring.
- δ ~9.8 ppm (s, 1H, CHO): A sharp singlet confirming the presence of the aldehyde functional group.
- δ ~7.5-6.8 ppm (m, 3H, Ar-H): A complex multiplet pattern corresponding to the three protons on the aromatic ring. The specific splitting is dictated by their positions relative to the

electron-donating methoxy group and the oxindole core.

- $\delta \sim 3.7$ ppm (s, 3H, OCH₃): A distinct singlet integrating to three protons, characteristic of the methoxy group.

Expected Key Chemical Shifts (¹³C NMR, 100 MHz, DMSO-d₆):

- $\delta \sim 185$ ppm (CHO)
- $\delta \sim 170$ ppm (C=O, amide)
- $\delta \sim 155$ ppm (Ar-C-O)
- $\delta \sim 110$ -135 ppm (Ar-C)
- $\delta \sim 55$ ppm (OCH₃)
- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[\[4\]](#)
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 2 seconds and 16 scans are typically sufficient for a high signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a 5-second relaxation delay and over 1024 scans is recommended.[\[4\]](#)
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Structural Corroboration by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to confirm the presence of key functional groups, whose vibrational frequencies serve as a reliable structural fingerprint.

Wavenumber (cm ⁻¹)	Assignment	Significance
~3200 cm ⁻¹	N-H Stretch	Confirms the secondary amide (lactam) of the oxindole ring.
~1710 cm ⁻¹	C=O Stretch (Ketone/Amide)	Characteristic of the C2-carbonyl in the oxindole ring.
~1680 cm ⁻¹	C=O Stretch (Aldehyde)	Confirms the aldehyde carbonyl group. Its position indicates conjugation.
~1620 cm ⁻¹	C=C Stretch (Aromatic)	Indicates the aromatic benzene ring.
~1250 cm ⁻¹	C-O Stretch (Aryl Ether)	Confirms the presence of the methoxy group attached to the aromatic ring. [5]

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Record the spectrum, typically by co-adding 32 scans in the range of 4000-400 cm⁻¹.[\[4\]](#)
- Data Analysis: Identify the characteristic absorption bands and compare them to reference data.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the compound's molecular weight.

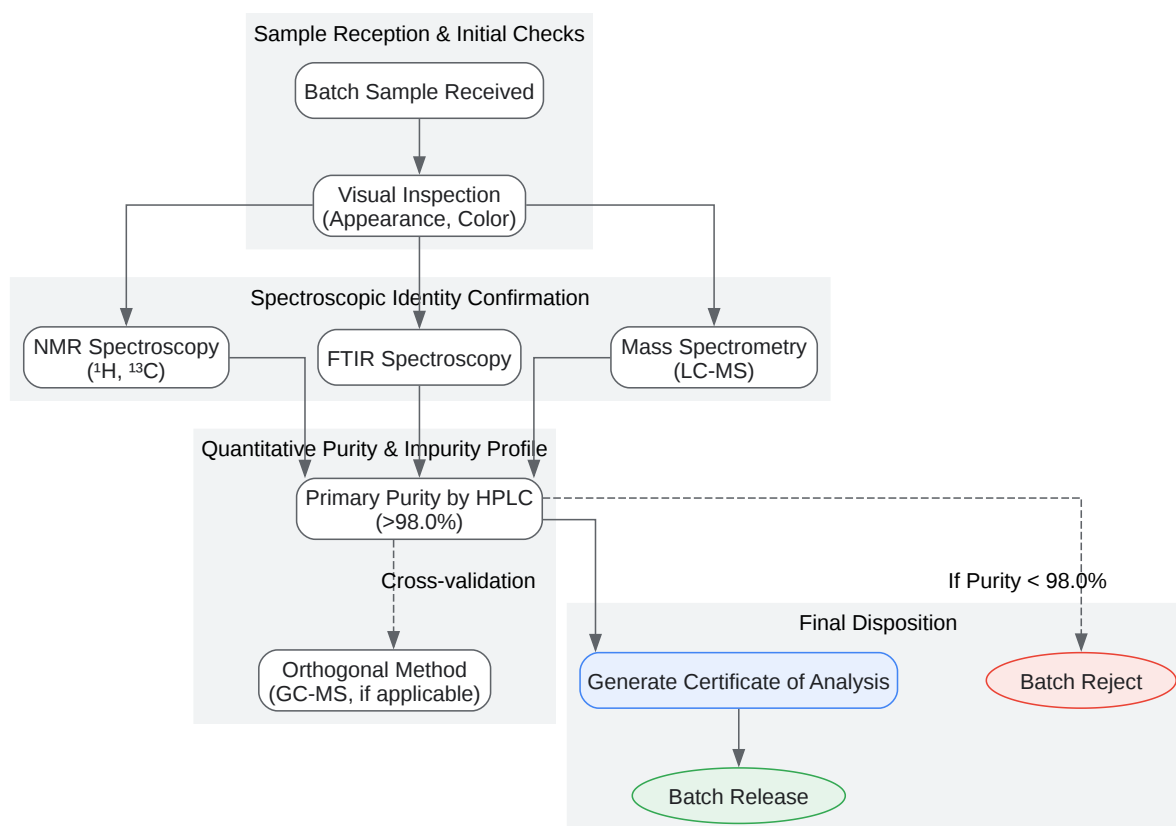
- Technique: Electrospray Ionization (ESI) in positive mode is ideal for this class of compounds.
- Expected Ion: $[M+H]^+$
- Calculated m/z: 192.06
- Observed m/z: 192.06 ± 0.05 Da

Purity Assessment and Method Comparison

Purity is a critical parameter for any synthetic intermediate. We employ high-performance liquid chromatography (HPLC) as the primary, quantitative method, supported by an orthogonal technique for comprehensive impurity profiling.

Analytical Workflow for Quality Control

The following diagram illustrates the logical flow of our comprehensive quality control process, ensuring that each batch meets the highest standards of identity, purity, and quality.



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Caption: Quality Control Workflow for Synthetic Intermediates.

Primary Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like oxindole derivatives.[6] The method separates the main component from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

- **Instrumentation:** An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size). A C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.
- **Mobile Phase:** An isocratic mixture of 65% Water (with 0.1% Trifluoroacetic Acid, TFA) and 35% Acetonitrile (with 0.1% TFA).[6] TFA is used as an ion-pairing agent to improve peak shape for the slightly acidic N-H proton.
- **Flow Rate:** 1.0 mL/min.[6]
- **Column Temperature:** 35 °C. Elevated temperature reduces viscosity and can improve peak efficiency.
- **Detection:** UV at 250 nm. This wavelength is chosen as it corresponds to a high absorbance region for the oxindole chromophore, ensuring high sensitivity.[7]
- **Injection Volume:** 10 μ L.
- **Sample Preparation:** Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
- **System Suitability:** Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%, and the USP tailing factor should be < 1.5.

- Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Orthogonal Purity Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary method, GC-MS can serve as a valuable orthogonal technique, particularly for identifying volatile or thermally stable impurities that may not be well-resolved by LC.

Applicability and Rationale: Direct injection of **5-Methoxy-2-oxoindoline-3-carbaldehyde** into a GC system can be challenging due to its relatively high molecular weight and potential for thermal degradation. However, it is an excellent method for detecting lower molecular weight starting materials or solvent residues. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[\[8\]](#)[\[9\]](#)

Technique	Principle	Advantages for this Compound	Limitations
HPLC-UV	Separation based on polarity in liquid phase.	Robust, reproducible, non-destructive, ideal for non-volatiles.	May not resolve all co-eluting impurities without MS detector.
GC-MS	Separation based on boiling point in gas phase.	Excellent for volatile impurities, provides structural info from MS. [10]	Potential for thermal degradation of the analyte; may require derivatization. [11]

Comparative Performance in Synthesis: A Tale of Two Scaffolds

To fully appreciate the utility of **5-Methoxy-2-oxoindoline-3-carbaldehyde**, it is instructive to compare it with another widely used heterocyclic aldehyde, 2-Chloroquinoline-3-carbaldehyde. While both are versatile synthons, their distinct electronic and structural properties dictate their reactivity and suitability for different synthetic targets.

Structural and Electronic Comparison

The diagram below highlights the key structural differences that influence the chemical behavior of these two building blocks.

Caption: Key Structural and Electronic Differences.

Feature	5-Methoxy-2-oxoindoline-3-carbaldehyde	Alternative: 2-Chloroquinoline-3-carbaldehyde
Core Heterocycle	Oxindole	Quinoline
Electronic Nature of Ring	Electron-rich due to the amide nitrogen and methoxy group. Activated towards electrophilic aromatic substitution.	Electron-deficient due to the pyridine ring nitrogen. Prone to nucleophilic attack.
Key Substituents	-OCH ₃ (Strongly activating, electron-donating) -NH (Amide)	-Cl (Deactivating, electron-withdrawing; good leaving group)
Primary Reaction Sites	1. Aldehyde (e.g., Knoevenagel, Wittig) 2. Aromatic ring (electrophilic substitution) 3. N-H site (alkylation, acylation)	1. Aldehyde (derivatization) 2. C2-position (nucleophilic aromatic substitution, S _N Ar) 3. C4-position (activated towards nucleophiles)
Typical Synthetic Utility	Building block for complex indoles used in anti-cancer and anti-inflammatory drug discovery programs. ^[1]	Precursor for fused heterocyclic systems and substituted quinolines via displacement of the chloro group. ^[12]
Causality of Performance	The electron-donating groups enhance the nucleophilicity of the scaffold, making it suitable for building complex, electron-rich targets.	The electron-withdrawing nature and the labile chloro group make it an ideal electrophilic partner for constructing quinoline-based drugs.

In-Field Insight: The choice between these two intermediates is fundamentally driven by the target molecule's electronic requirements. For synthesizing analogs of natural products or compounds requiring an electron-rich aromatic system, **5-Methoxy-2-oxoindoline-3-carbaldehyde** is superior. Conversely, for targets where a key bond is formed by nucleophilic attack on an aromatic ring, such as in the synthesis of many kinase inhibitors, 2-Chloroquinoline-3-carbaldehyde provides a more direct and efficient pathway.^[12]

Conclusion

5-Methoxy-2-oxoindoline-3-carbaldehyde is a high-value synthetic intermediate whose quality can be rigorously controlled and verified through a combination of spectroscopic and chromatographic techniques. As demonstrated, a comprehensive analytical package involving NMR, FTIR, MS, and HPLC provides an unambiguous confirmation of its identity, structure, and purity.

When compared to other heterocyclic synthons like 2-Chloroquinoline-3-carbaldehyde, its unique electronic profile—stemming from the electron-rich oxindole core and the activating methoxy group—offers distinct synthetic advantages for specific target classes. This guide provides the necessary framework for researchers to not only verify the quality of their material but also to make informed, strategic decisions when incorporating it into complex synthetic workflows.

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